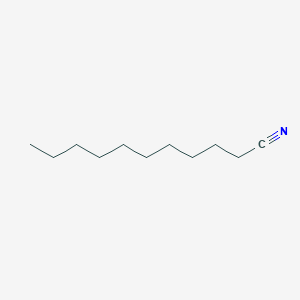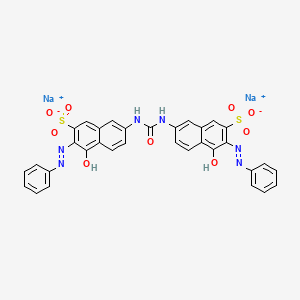
Direct Orange S
Overview
Description
Direct Orange S is an anionic azo dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen. It is known for its bright orange color and is part of the direct dye class, which can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant .
Mechanism of Action
Target of Action
Direct Orange S, also known as Solvent Orange 7, is a synthetic organic dye primarily used in the textile industry . Its primary targets are cotton, linen, silk, and synthetic fibers, where it imparts a vibrant orange color .
Result of Action
The result of the action of this compound is the imparting of a vibrant orange color to the fibers. This is achieved through the binding of the dye molecules to the fiber molecules. The strength and quality of the color depend on the efficiency of the dyeing process and the properties of the dye and the fiber .
Action Environment
The action of this compound is influenced by various environmental factors. These include the temperature and pH of the dye solution, which can affect the solubility of the dye and its interaction with the fiber. Other factors, such as the hardness of the water and the presence of other chemicals, can also affect the dyeing process. It’s also worth noting that the dyeing process can have environmental impacts, including the release of dye and other chemicals into wastewater .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Orange S is synthesized through a diazotization reaction followed by coupling. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Direct Orange S undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and iron powder are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Breakdown products include smaller organic molecules and carboxylic acids.
Reduction: Aromatic amines are the primary products.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
Direct Orange S has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in studies involving dye-sensitized solar cells.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment studies for decolorization
Comparison with Similar Compounds
Similar Compounds
- Direct Blue 1
- Direct Red 28
- Direct Yellow 50
Comparison
Direct Orange S is unique due to its bright orange color and its specific affinity for cellulosic fibers. Compared to other direct dyes, it offers a distinct shade and is often preferred for certain textile applications. Its chemical structure, which includes multiple azo bonds, contributes to its stability and colorfastness .
Properties
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARWKALPGYFTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881400 | |
| Record name | C.I. Direct Orange 26, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-36-6 | |
| Record name | C.I. 29150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Orange 26, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT ORANGE 26 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Direct Orange S and what are its main applications?
A1: this compound is a textile dye commonly used in various industries. Due to its widespread use, it often ends up contaminating wastewater systems [, , ]. This has spurred significant research into effective methods for its removal from water.
Q2: How effective are iron oxide nanoparticles in removing this compound from wastewater?
A2: Research suggests that biosynthesized iron oxide nanoparticles (INPs) smaller than 100 nm, coupled with ultra-sonication, can effectively decolorize this compound solutions []. This process, utilizing a non-toxic Fenton reaction, proved more efficient than traditional stirring methods for dye removal.
Q3: What factors influence the efficiency of INP-mediated decolorization of this compound?
A3: The effectiveness of INP-mediated this compound decolorization is influenced by several factors, including:
- INP concentration: Higher INP concentrations generally lead to increased dye removal [].
- pH: The solution's pH plays a crucial role, with an alkaline pH being more favorable for decolorization [].
- Hydrogen peroxide concentration: The presence of hydrogen peroxide (H2O2) significantly enhances the degradation process [].
Q4: Are there alternative materials that show promise in removing this compound from wastewater?
A4: Yes, several other materials have demonstrated potential for this compound removal:
- Calcium/chitosan/fly ash (Ca/CTS/FA) composite: This composite exhibits high adsorption rates for this compound, reaching equilibrium within 60 minutes [].
- Ceramic membranes with Ce/Sb-SnO2: These membranes demonstrate potential for separating this compound from wastewater [].
- Amphoteric lignin-based flocculants: These flocculants, particularly LSDC (prepared from calcium lignosulfonate), show good decolorization capabilities, achieving over 80% removal for several dyes, including this compound [].
Q5: How does the adsorption process of this compound onto Ca/CTS/FA composite work?
A5: The adsorption of this compound onto Ca/CTS/FA composite follows the Langmuir model, suggesting monolayer adsorption onto a homogenous surface []. The process is spontaneous and endothermic, meaning it is thermodynamically favored at higher temperatures.
Q6: What is the importance of understanding the adsorption thermodynamics of this compound?
A6: Studying the adsorption thermodynamics, such as enthalpy, entropy, and Gibbs free energy, helps determine the feasibility, spontaneity, and temperature dependence of the adsorption process []. This knowledge is crucial for optimizing the design and operation of efficient dye removal systems.
Q7: What analytical techniques are used to study the removal of this compound?
A7: Researchers utilize various analytical techniques to investigate this compound removal, including:
- High-performance liquid chromatography (HPLC): This technique allows for the identification and quantification of this compound in solution, confirming its degradation or removal [].
- Fourier-transform infrared spectroscopy (FT-IR): FT-IR helps analyze the functional groups present in adsorbent materials like Ca/CTS/FA, providing insights into the adsorption mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


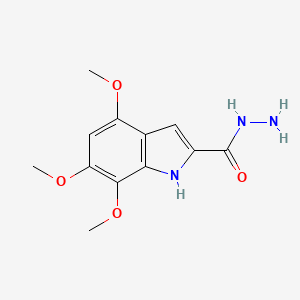


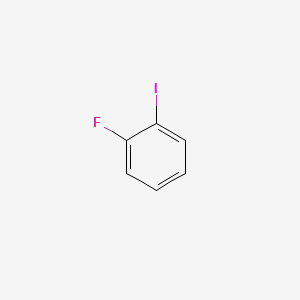
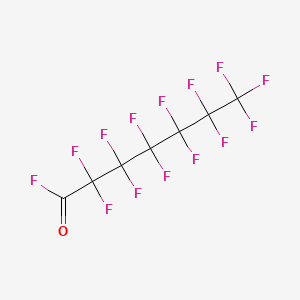


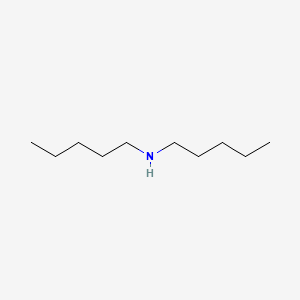
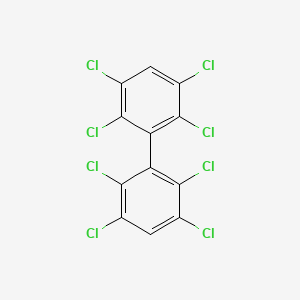

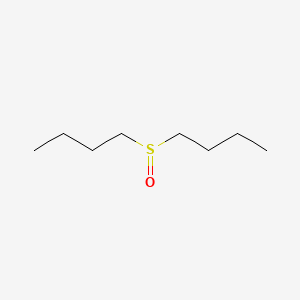
![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
